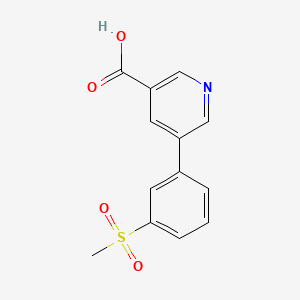

3-碘-1H-吲哚-7-甲醛

描述

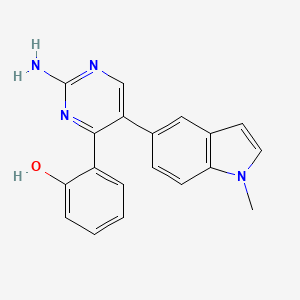

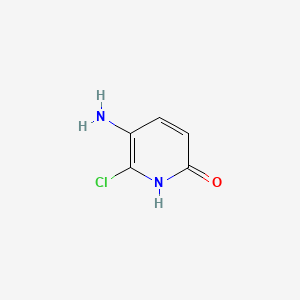

3-iodo-1H-indole-7-carbaldehyde is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a significant heterocyclic system in natural products and drugs . It plays a main role in cell biology and has attracted increasing attention in recent years due to its application as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Synthesis Analysis

The synthesis of indole derivatives, including 3-iodo-1H-indole-7-carbaldehyde, has been a topic of interest in the chemical community . The Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride by using methanesulfonic acid under reflux in MeOH gave the corresponding tricyclic indole in a good yield .Chemical Reactions Analysis

Indole derivatives, including 3-iodo-1H-indole-7-carbaldehyde, are essential and efficient chemical precursors for generating biologically active structures . They can undergo C–C and C–N coupling reactions and reductions . For instance, indole-3-carbaldehyde has reactivity typical of aromatic aldehydes. It can easily be oxidized to indole-3-carboxylic acid .科学研究应用

金催化的环异构化反应可以制备1H-吲哚-2-甲醛,这些化合物在结构上与3-碘-1H-吲哚-7-甲醛相关。这些化合物在操作上简单,有着广泛的有机化学应用 (Kothandaraman et al., 2011)。

从2-酰基-1-苯磺酰基-3-碘-1H-吲哚合成β-咔啉的方法已经发展出来,展示了这些吲哚衍生物在化学合成中的多样性 (Abbiati et al., 2004)。

与3-碘-1H-吲哚-7-甲醛密切相关的吲哚-3-甲醛显示出显著的芦丁氧化酶抑制活性,并具有抗肿瘤、抗微生物和抗炎性属性 (Madan, 2020)。

采用自由基环化技术从1-(ω-碘烷基)吲哚-3-甲醛合成1,2-融合吲哚,显示出在创新药物设计和合成方面的潜力 (Moody & Norton, 1995)。

对1H-吲哚-3-甲醛进行的光谱和计算研究揭示了其分子结构、电子性质以及在药物设计和开发中的潜在应用 (Fatima et al., 2022)。

研究还专注于开发吲哚衍生物的高效合成方法,展示了吲哚结构在药物化学中的重要性 (Fawzy et al., 2018)。

安全和危害

未来方向

属性

IUPAC Name |

3-iodo-1H-indole-7-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6INO/c10-8-4-11-9-6(5-12)2-1-3-7(8)9/h1-5,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWBMPDSUFAISPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)C(=CN2)I)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-iodo-1H-indole-7-carbaldehyde | |

Synthesis routes and methods

Procedure details

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B596461.png)

![N-[(Benzyloxy)carbonyl]-3-[(benzyloxy)(nitroso)amino]alanine](/img/structure/B596463.png)

![tert-Butyl 5'-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,3'-pyrrolidine]-8-carboxylate](/img/structure/B596464.png)